molecular formula C12H13N3O3 B1423384 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide CAS No. 74693-62-2

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No. B1423384
CAS RN: 74693-62-2
M. Wt: 247.25 g/mol
InChI Key: MRPJDQVHRRKWAP-UHFFFAOYSA-N
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Description

“1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide” is a compound that has been studied for its potential in various chemical reactions . It is a heterocyclic enol containing a Michael acceptor .


Synthesis Analysis

This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The synthesis process involves 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This leads to the efficient production of heterocyclic enamines .


Molecular Structure Analysis

The molecular structure of this compound has been deduced by 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The compound has been found to be highly reactive, participating in various chemical reactions . It has been used in the synthesis of diverse ethyl 4-((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is involved in various synthetic processes and chemical reactions. For instance, Ukrainets et al. (2009) discussed the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluenesulfonylhydrazide, which is a process relevant to the synthesis of derivatives of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Ukrainets, Tkach, Kravtsova, & Turov, 2009). Another study by Ukrainets et al. (2009) explored the synthesis of 1-alkyl-substituted derivatives, indicating versatility in chemical modification processes (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009).

Antitubercular and Anticancer Properties

Notable is the investigation into the antitubercular properties of derivatives of this compound. Ukrainets et al. (2009) conducted a comparative analysis of the antitubercular properties of synthesized compounds closely related to 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Ukrainets, Tkach, & Yang, 2009). Additionally, research by Gaber et al. (2021) explored the anticancer effects of derivatives against the breast cancer MCF-7 cell line, demonstrating significant activity in certain compounds (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).

Molecular Design and Synthesis

The compound also plays a role in molecular design and synthesis. Chawla and Gupta (2015) utilized the motifs of the compound for the design of a new molecular receptor with multi-ion recognition capabilities (Chawla & Gupta, 2015). Moreover, Ranjith et al. (2017) performed a spectroscopic characterization and reactivity study of a related derivative, highlighting its potential in analytical chemistry (Ranjith, Mary, Panicker, Anto, Armaković, Armaković, Musioł, Jampílek, & Alsenoy, 2017).

Future Directions

The compound has shown potential in the synthesis of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds . This suggests potential future directions in the development of new therapeutic agents .

properties

IUPAC Name

1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-15-8-6-4-3-5-7(8)10(16)9(12(15)18)11(17)14-13/h3-6,16H,2,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPJDQVHRRKWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225669
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

CAS RN

74693-62-2
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074693622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Reactant of Route 2
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1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Reactant of Route 3
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Reactant of Route 4
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Reactant of Route 5
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Reactant of Route 6
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Citations

For This Compound
11
Citations
V Palomo, DI Perez, C Roca, C Anderson… - Journal of medicinal …, 2017 - ACS Publications
Glycogen synthase kinase 3 β (GSK-3β) is a central target in several unmet diseases. To increase the specificity of GSK-3β inhibitors in chronic treatments, we developed small …
Number of citations: 71 pubs.acs.org
P Paudel, SH Seong, Y Zhou, CH Park, T Yokozawa… - Molecules, 2018 - mdpi.com
Inhibition of glycogen synthase kinase 3β (GSK-3β) is considered to be the central therapeutic approach against Alzheimer’s disease (AD). In the present study, boiled water extracts of …
Number of citations: 27 www.mdpi.com
V Palomo, I Soteras, DI Perez, C Perez… - Journal of medicinal …, 2011 - ACS Publications
Glycogen synthase kinase 3 (GSK-3) is an important drug target for human severe unmet diseases. Discovery and/or design of allosteric kinase modulators are gaining importance in …
Number of citations: 117 pubs.acs.org
GM Silva, VM Alves, SQ Gomes, JE Hochuli, E Muratov… - 2023 - chemrxiv.org
Glycogen Synthase Kinase-3 beta (GSK-3β) is a validated target-enzyme associated with Alzheimer’s Disease (AD). Usage of allosteric inhibitors of this enzyme represents a valid and …
Number of citations: 2 chemrxiv.org
P Paudel, SH Seong, Y Zhou, MT Ha, BS Min… - ACS …, 2019 - ACS Publications
Cholinesterase, β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen synthase kinase-3β (GSK-3β) are the three main enzymes responsible for the early onset of …
Number of citations: 22 pubs.acs.org
MK Pandey, TR DeGrado - Theranostics, 2016 - ncbi.nlm.nih.gov
Glycogen synthase kinase-3 (GSK-3) is associated with various key biological processes, including glucose regulation, apoptosis, protein synthesis, cell signaling, cellular transport, …
Number of citations: 171 www.ncbi.nlm.nih.gov
B Balboni, M Masi, W Rocchia, S Girotto… - International Journal of …, 2023 - mdpi.com
Most kinase inhibitors are designed to bind to highly homologous ATP-binding sites, which leads to promiscuity and possible off-target effects. Allostery is an alternative approach to …
Number of citations: 6 www.mdpi.com
SR Shri, S Manandhar, Y Nayak… - Advanced Pharmaceutical …, 2023 - apb.tbzmed.ac.ir
Glycogen synthase kinase-3 (GSK-3) was discovered to be a multifunctional enzyme involved in a wide variety of biological processes, including early embryo formation, oncogenesis, …
Number of citations: 2 apb.tbzmed.ac.ir
KSR Pai - researchgate.net
Glycogen synthase Kinase-3 (GSK-3) was discovered to be a multifunctional enzyme involved in a wide variety of biological processes, including early embryo formation, oncogenesis, …
Number of citations: 2 www.researchgate.net
AV Franklin, MK King, V Palomo, A Martinez… - Biological …, 2014 - Elsevier
Background Identifying feasible therapeutic interventions is crucial for ameliorating the intellectual disability and other afflictions of fragile X syndrome (FXS), the most common inherited …
Number of citations: 117 www.sciencedirect.com

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